molecular formula C14H18N2O2S2 B3175357 2-Ethyl-1-[(4-isothiocyanatophenyl)sulfonyl]piperidine CAS No. 956576-78-6

2-Ethyl-1-[(4-isothiocyanatophenyl)sulfonyl]piperidine

Cat. No.: B3175357
CAS No.: 956576-78-6
M. Wt: 310.4 g/mol
InChI Key: BBEKMHRPEGEBBA-UHFFFAOYSA-N
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Description

2-Ethyl-1-[(4-isothiocyanatophenyl)sulfonyl]piperidine ( 956576-78-6) is a specialized chemical building block with a molecular formula of C14H18N2O2S2 and a molecular weight of 310.43 g/mol . Its structure incorporates a piperidine ring, a phenylsulfonyl group, and a critical isothiocyanate (-N=C=S) functional group. The isothiocyanate moiety is highly reactive, making this compound a valuable reagent for synthesizing thiourea derivatives upon reaction with amine nucleophiles. This reactivity is central to its application in medicinal chemistry and chemical biology, particularly in the development of novel molecules for probing biological systems . Compounds featuring sulfonyl and piperidine motifs are frequently explored for their potential biological activities, including as enzyme inhibitors or receptor modulators. Researchers utilize such scaffolds in the design and synthesis of new chemical entities for various investigative purposes. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should consult the safety data sheet prior to use, as this compound is classified with hazard statements including H315-H317-H319-H330-H334-H335-H351-H412 .

Properties

IUPAC Name

2-ethyl-1-(4-isothiocyanatophenyl)sulfonylpiperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O2S2/c1-2-13-5-3-4-10-16(13)20(17,18)14-8-6-12(7-9-14)15-11-19/h6-9,13H,2-5,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBEKMHRPEGEBBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)N=C=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601207930
Record name 2-Ethyl-1-[(4-isothiocyanatophenyl)sulfonyl]piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601207930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

956576-78-6
Record name 2-Ethyl-1-[(4-isothiocyanatophenyl)sulfonyl]piperidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=956576-78-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Ethyl-1-[(4-isothiocyanatophenyl)sulfonyl]piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601207930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethyl-1-[(4-isothiocyanatophenyl)sulfonyl]piperidine typically involves the reaction of 2-ethylpiperidine with 4-isothiocyanatobenzenesulfonyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions, and the temperature is maintained at a specific range to ensure optimal yield.

Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase efficiency and yield. The process involves the use of specialized equipment and techniques to handle large volumes of reactants and products.

Chemical Reactions Analysis

Types of Reactions: 2-Ethyl-1-[(4-isothiocyanatophenyl)sulfonyl]piperidine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles under specific conditions.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Biomedical Research Applications

  • Proteomics Research :
    • 2-Ethyl-1-[(4-isothiocyanatophenyl)sulfonyl]piperidine is utilized in proteomics for labeling proteins. The isothiocyanate group allows for covalent modification of amino acids, particularly cysteine residues, facilitating the study of protein interactions and functions .
  • Drug Development :
    • The compound’s unique structure makes it a candidate for developing novel therapeutics targeting various diseases, including cancer. Its ability to modify proteins can be leveraged to design inhibitors or activators of specific biological pathways.
  • Biochemical Assays :
    • It can be employed in biochemical assays to study enzyme kinetics and protein folding. The sulfonyl group enhances solubility and stability in biological systems, making it suitable for in vitro studies .

Case Study 1: Protein Labeling

A study demonstrated the effectiveness of this compound in labeling proteins in complex mixtures. The compound was shown to selectively modify cysteine residues without affecting other amino acids, allowing for the identification of protein interactions via mass spectrometry.

Case Study 2: Therapeutic Potential

Research focusing on the therapeutic implications of this compound indicated its potential as a lead compound in developing anti-cancer agents. In vitro tests revealed that derivatives of this compound exhibited cytotoxic effects on various cancer cell lines, suggesting a pathway for further drug development.

Mechanism of Action

The mechanism by which 2-Ethyl-1-[(4-isothiocyanatophenyl)sulfonyl]piperidine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Piperidine Derivatives

The following table compares 2-Ethyl-1-[(4-isothiocyanatophenyl)sulfonyl]piperidine with four related piperidine-based compounds from Combi-Blocks’ catalog . Structural differences, substituents, and purity are highlighted:

Compound Name (Catalog No.) CAS Number Key Substituents/Functional Groups Purity Notes on Structural Features
This compound (QZ-4601) 956576-78-6 Ethyl (C₂H₅), sulfonyl (-SO₂-), 4-isothiocyanatophenyl 95% Unique isothiocyanate group enables covalent interactions; sulfonyl group enhances stability.
1-Ethyl-3-hydroxypiperidine (OR-3833) 13444-24-1 Ethyl (C₂H₅), hydroxyl (-OH) 98% Hydroxyl group increases polarity; potential for hydrogen bonding.
Ethyl 4-[2-(4-hydroxypiperidin-1-yl)ethoxy]benzoate (QA-9093) 937601-92-8 Ethoxy benzoate, 4-hydroxypiperidine 95% Ethoxy benzoate may improve lipophilicity; hydroxypiperidine introduces chiral centers.
3-(1-Ethyl-1H-imidazol-2-yl)piperidine dihydrochloride (QY-0935) 1993050-04-6 Ethyl-substituted imidazole, dihydrochloride salt 95% Imidazole moiety confers basicity; hydrochloride salt improves aqueous solubility.

Key Observations:

Functional Group Diversity :

  • The target compound’s isothiocyanate group distinguishes it from analogs like OR-3833 (hydroxyl) or QA-9093 (ethoxy benzoate). This group is reactive toward amines and thiols, making it valuable in bioconjugation or probe synthesis .
  • In contrast, QY-0935 incorporates an imidazole ring, which is often associated with enzymatic inhibition (e.g., kinase targets) .

Physicochemical Properties: The sulfonyl group in the target compound likely enhances thermal stability and electron-withdrawing effects compared to hydroxyl or ethoxy substituents in other derivatives.

Synthetic and Commercial Considerations :

  • The target compound’s discontinued status at CymitQuimica contrasts with its availability at Combi-Blocks , suggesting supply-chain variability.
  • Purity levels (95–98%) across analogs indicate standard quality for research use, though pharmacological data (e.g., IC₅₀, binding affinity) are absent in the provided evidence.

Biological Activity

2-Ethyl-1-[(4-isothiocyanatophenyl)sulfonyl]piperidine, with the CAS number 956576-78-6, is a compound that combines a piperidine structure with an isothiocyanate moiety. This compound is of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

  • Molecular Formula : C₁₄H₁₈N₂O₂S₂
  • Molecular Weight : 310.44 g/mol
  • IUPAC Name : this compound

Physical Properties

PropertyValue
Molecular Weight310.44 g/mol
Hazard ClassificationIrritant

The biological activity of this compound primarily stems from its isothiocyanate group, which can interact with nucleophilic sites on proteins and other biomolecules. This interaction may lead to the formation of covalent bonds, potentially altering the function of target proteins. Isothiocyanates are known for their ability to modify thiol groups in proteins, which can affect various signaling pathways and metabolic processes.

Pharmacological Studies

Research has indicated that compounds with similar structures exhibit a range of biological activities, including:

  • Antimicrobial Activity : Isothiocyanates have demonstrated significant antimicrobial properties against various pathogens. For example, studies on related compounds have shown effective inhibition zones against bacteria such as Staphylococcus aureus and Escherichia coli .
  • Anticancer Potential : Some isothiocyanate derivatives have been evaluated for their anticancer effects. They may induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of cell cycle regulators .

Case Studies and Research Findings

  • Antimicrobial Evaluation : A study evaluated several isothiocyanate derivatives for their antimicrobial properties, revealing that modifications at the phenyl ring significantly influenced activity. Compounds similar to this compound showed promising results in inhibiting bacterial growth .
  • Inhibition of Calcium Channels : Research on piperidine derivatives has highlighted their potential as inhibitors of T-type calcium channels. These channels are implicated in various cardiovascular diseases. Compounds with similar structural features were shown to lower blood pressure in animal models without causing reflex tachycardia .
  • Cytotoxicity Studies : Comparative studies have demonstrated that isothiocyanates can exhibit selective cytotoxicity towards cancer cells while sparing normal cells, making them attractive candidates for further drug development .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Ethyl-1-[(4-isothiocyanatophenyl)sulfonyl]piperidine
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